molecular formula C22H16FN5O B2457219 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine CAS No. 338962-01-9

5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine

Cat. No.: B2457219
CAS No.: 338962-01-9
M. Wt: 385.402
InChI Key: UAXIXXLBBQGABW-DQSJHHFOSA-N
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Description

5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine, known commercially as Tirbanibulin (KX2-391), is a first-in-class, dual-action investigational agent with significant research value in oncology. Its primary mechanism involves the potent inhibition of SRC kinase signaling and the disruption of microtubule polymerization . Unlike many microtubule-targeting agents, Tirbanibulin is designed to bind to the peptide substrate site of SRC, not the ATP-binding site, and it also interacts with the colchicine binding site on tubulin, leading to a unique dual-inhibitory profile. This activity results in the suppression of cellular processes critical for cancer proliferation and survival, including cell cycle arrest, induction of apoptosis, and inhibition of cell invasion and migration . The compound has been extensively studied in preclinical models and advanced to human clinical trials, where it has demonstrated efficacy as a topical treatment for actinic keratosis , a pre-cancerous skin lesion. For the research community, Tirbanibulin serves as a critical tool compound for investigating SRC-mediated signal transduction pathways, the dynamics of tubulin in non-mitotic cellular functions, and the therapeutic potential of dual-mechanism inhibitors in various cancer models, including those resistant to conventional chemotherapy.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-methoxyphenyl)-2-pyridin-3-ylpyrimidin-5-yl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O/c1-29-19-10-4-15(5-11-19)21-20(28-27-18-8-6-17(23)7-9-18)14-25-22(26-21)16-3-2-12-24-13-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXIXXLBBQGABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=C(C=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It has potential as a neuroprotective and anti-neuroinflammatory agent. Studies have shown that pyrimidine derivatives can inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells.

    Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the NF-kB inflammatory pathway by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This inhibition helps in reducing inflammation and protecting neuronal cells from apoptosis.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Compared to these compounds, 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine offers a unique combination of substituents that enhance its biological activity and electronic properties.

Biological Activity

5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H16FN5O
  • Molar Mass : 385.39 g/mol
  • CAS Number : 338962-01-9

The compound features a pyrimidine core with various substituents, including a diazenyl moiety, which enhances its reactivity and potential biological activity. The presence of the 4-fluorophenyl, 4-methoxyphenyl, and 3-pyridinyl groups contributes to its unique properties and interactions within biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrimidine Core : Starting from pyrimidine precursors, various substitution reactions introduce the desired functional groups.
  • Diazotization Reaction : This step involves converting an amine into a diazonium salt, which is crucial for forming the diazenyl group.
  • Methoxylation : The methoxy groups are introduced via nucleophilic substitution under basic conditions.

Anticancer Activity

Research has highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines. Notably, studies indicate that modifications in the substituents can enhance or reduce activity against specific targets.

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)10
HeLa (cervical cancer)5
A549 (lung cancer)15

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar diazenyl compounds have demonstrated effectiveness against bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli50
S. aureus25
C. albicans30

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that derivatives of pyrimidine with diazenyl groups exhibited enhanced apoptosis in MCF-7 cells compared to controls, suggesting a mechanism involving oxidative stress induction.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of related compounds against both Gram-positive and Gram-negative bacteria, finding that modifications to the phenyl groups significantly impacted efficacy.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms. Preliminary results suggest strong binding interactions with dihydroorotate dehydrogenase (DHODH), a target for anticancer drugs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine core formation, followed by diazenyl group introduction via coupling reactions. For example, Suzuki-Miyaura cross-coupling can attach the 4-methoxyphenyl and 3-pyridinyl groups. Fluorophenyl diazenyl moieties are introduced using aryl diazonium salts under controlled pH and temperature. Catalysts like Pd(PPh₃)₄ and ligands such as SPhos may enhance yield. Reaction optimization (e.g., solvent polarity, reflux duration) is critical to avoid byproducts .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography for absolute configuration determination (e.g., as in and , which resolved similar pyrimidine derivatives).
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and diazenyl linkage.
  • High-resolution mass spectrometry (HRMS) to validate molecular formula.
  • FT-IR to identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹). Cross-validation with computational simulations (DFT) improves accuracy .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or oxidoreductases, as pyrimidine derivatives often modulate these.
  • Assay Design : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with ATP concentration gradients.
  • Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle controls.
  • Data Analysis : Calculate IC₅₀ values using nonlinear regression. Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For cellular activity, pair with siRNA knockdowns to validate target specificity .

Q. How should contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from:

  • Purity differences : Validate compound purity (>95%) via HPLC and elemental analysis.
  • Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration).
  • Structural analogs : Compare with derivatives (e.g., and highlight how methoxy vs. chloro substituents alter activity). Perform meta-analysis of published IC₅₀ values and use molecular docking to rationalize disparities via binding mode analysis .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Parameterize the diazenyl group’s charge distribution accurately.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns (e.g., GROMACS).
  • QSAR Models : Train on pyrimidine datasets to predict ADMET properties. Validate with in vitro permeability assays (e.g., Caco-2 monolayers) .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via LC-MS.
  • Light/Temperature Sensitivity : Conduct ICH-compliant stress testing (e.g., 40°C/75% RH for 4 weeks).
  • Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites. Compare half-life (t₁/₂) with clinical candidates .

Q. How does the diazenyl group influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron Density Mapping : Use DFT calculations (Gaussian 09) to visualize HOMO/LUMO distribution. The diazenyl group’s electron-withdrawing nature reduces pyrimidine ring aromaticity, enhancing electrophilic reactivity.
  • Spectroscopic Probes : UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) quantify electronic effects. Compare with non-diazenyl analogs (e.g., ’s amino-substituted pyrimidine) .

Q. What are the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Abiotic Degradation : Expose to simulated sunlight (UV irradiation) and analyze photoproducts via HRMS.
  • Biotic Degradation : Use soil microcosms or activated sludge; track degradation via ¹⁴C-labeling.
  • QSPR Models : Predict half-lives in water/soil using EPI Suite. Prioritize metabolites for ecotoxicity testing (e.g., Daphnia magna assays) .

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